molecular formula C19H16N2O3S B2739382 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide CAS No. 330676-95-4

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2739382
CAS No.: 330676-95-4
M. Wt: 352.41
InChI Key: SXAKQTSMMOLXEO-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an acetyl group, and a phenoxybenzamide moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Phenoxybenzamide: The final step involves the coupling of the acetylated thiazole with 2-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The phenoxybenzamide moiety can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets in the cell. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide

Comparison:

  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide lacks the phenoxybenzamide moiety, which may result in different biological activities.
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide has a methoxy group instead of a phenoxy group, which can alter its chemical reactivity and biological properties.
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide has a butanamide group, which may affect its solubility and interaction with biological targets.

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide stands out due to its unique combination of the thiazole ring, acetyl group, and phenoxybenzamide moiety, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-17(13(2)22)25-19(20-12)21-18(23)15-10-6-7-11-16(15)24-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAKQTSMMOLXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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